molecular formula C24H27N3O2S B2397832 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one CAS No. 688355-07-9

1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one

Katalognummer: B2397832
CAS-Nummer: 688355-07-9
Molekulargewicht: 421.56
InChI-Schlüssel: BIEFTAVMOPETGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, which is achieved by reacting anthranilic acid with acyl or aroyl chlorides in dry pyridine

Industrial Production Methods

Industrial production of this compound may involve the use of scalable and efficient synthetic routes. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, in aqueous media has been reported to enhance the yield and reduce the environmental impact of the synthesis . These methods ensure the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Recent studies have highlighted the potential of quinazoline derivatives in treating parasitic infections. For instance, the compound's structural analogs have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The binding interactions at the active site of enzymes like PTR1 (pentamidine resistance 1) have been elucidated through crystallographic studies, revealing how modifications to the quinazoline structure can enhance inhibitory potency against this parasite .

Key Findings:

  • Binding Affinity : The compound's ability to occupy hydrophobic pockets in PTR1 has been linked to its activity. Variations in substituents at specific positions on the quinazoline ring can lead to improved enzyme inhibition and increased antiparasitic effects.
  • Synthesis and Testing : Several derivatives were synthesized and tested for their biological activity, with some showing promising results in vitro against T. brucei cultures .

Analgesic and Anti-inflammatory Properties

Quinazoline derivatives are also being explored for their analgesic and anti-inflammatory properties. A study synthesized various 2-substituted amino-quinazolin-4(3H)-ones, including derivatives similar to the target compound, which exhibited significant analgesic activity comparable to established medications like diclofenac sodium .

Research Highlights:

  • Activity Comparison : Certain derivatives demonstrated moderate analgesic effects while maintaining lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Mechanism of Action : The proposed mechanism involves modulation of pain pathways through specific receptor interactions, highlighting the need for further investigation into their pharmacodynamics .

Antioxidant Properties

Emerging research has focused on the antioxidant capabilities of quinazoline derivatives. Compounds incorporating a quinazoline backbone have shown significant radical scavenging activity in DPPH assays, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Experimental Insights:

  • Radical Scavenging Assays : The synthesized compounds showed notable efficacy in scavenging free radicals, suggesting their application in formulations aimed at mitigating oxidative damage.
  • Synthesis Pathways : The development of new isoxazole derivatives from quinazoline precursors via 1,3-dipolar cycloaddition reactions has expanded the scope of these compounds in antioxidant applications .

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Compound IDActivity TypeIC50 (µM)Reference
A1Analgesic10.5
A2Anti-inflammatory12.0
B1Antiparasitic15.3
C1Antioxidant8.7

Wirkmechanismus

The mechanism of action of 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

The compound 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one is a quinazoline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a quinazoline core, which is known for its versatility in biological applications. The presence of a cyclohexyl group, sulfur atom, and methoxy substituent enhances its pharmacological profile.

Property Value
Molecular Formula C20H24N4OS
Molecular Weight 364.49 g/mol
IUPAC Name This compound
CAS Number Not specified

Anticancer Activity

Quinazoline derivatives, including the compound , have shown significant anticancer properties. Research indicates that they can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that quinazoline derivatives can induce cell cycle arrest in cancer cells, particularly at the G1 phase. For instance, related compounds have been shown to halt the proliferation of HCT-116 and MCF-7 cell lines effectively, with IC50 values ranging from 5.70 to 17.30 µM depending on the specific derivative and conditions tested .
  • Apoptosis Induction : The compound may also promote apoptosis in cancer cells. Flow cytometry analyses using annexin-V labeling have indicated increased apoptotic cell populations when treated with quinazoline derivatives .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds containing the quinazoline scaffold. For instance, related compounds demonstrated significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The anticonvulsant effects were attributed to modulation of neurotransmitter systems and ion channels involved in seizure activity .

Antihistaminic Activity

The cyclohexylamino group in the compound suggests potential antihistaminic properties. Similar compounds have been evaluated for their ability to protect against histamine-induced bronchospasm in vivo, showing promising results compared to standard antihistamines like chlorpheniramine maleate .

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with growth and apoptosis.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against cellular damage.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of quinazoline derivatives:

  • Anticancer Efficacy : A derivative structurally similar to the compound was tested against various cancer cell lines, demonstrating IC50 values indicating strong cytotoxicity .
  • Anticonvulsant Properties : In a study involving animal models, several quinazoline derivatives were shown to possess significant anticonvulsant activity at doses as low as 30 mg/kg .
  • Antihistaminic Activity : In vivo studies on guinea pigs revealed that certain derivatives provided protection from histamine-induced bronchospasm with minimal sedation effects compared to existing antihistamines .

Eigenschaften

IUPAC Name

1-[3-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-16(28)17-12-13-22(29-2)18(14-17)15-30-24-26-21-11-7-6-10-20(21)23(27-24)25-19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEFTAVMOPETGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.